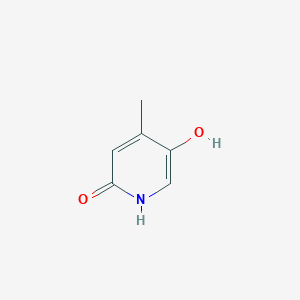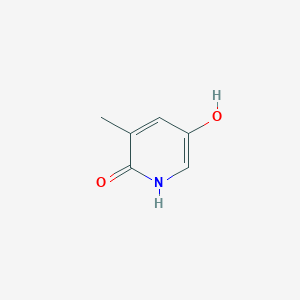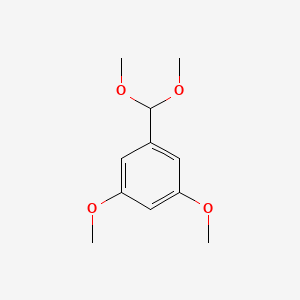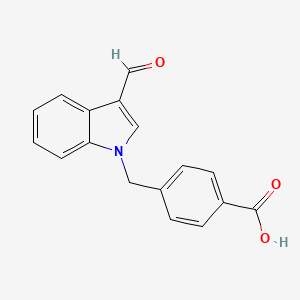
4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid
Overview
Description
“4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid” is a complex organic compound. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a benzoic acid group, which is a carboxylic acid consisting of a benzene ring .
Molecular Structure Analysis
The molecular structure of “4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid” is likely to be complex due to the presence of multiple functional groups. The indole group contains two nitrogen atoms, one of which bears a hydrogen atom . The benzoic acid group contains a carboxyl group attached to a benzene ring .Chemical Reactions Analysis
The chemical reactions involving “4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid” would depend on the specific conditions and reagents used. For example, 4-Formylbenzoic acid, a related compound, has been used as a reagent during esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid” would depend on its specific structure. For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The benzoic acid group is also known to be soluble in many organic solvents .Scientific Research Applications
Photolysis and Chemical Transformations
4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid and its derivatives have been studied for their behavior under photolysis. A study by Lin & Abe (2021) explored the photolysis of caged benzoic acids featuring a chromophore similar to 4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid. They found that benzoic acid could be released in moderate yields (~40-60%) without additional chemical reagents, indicating a potential for controlled release applications in various fields including material science and drug delivery systems (Lin & Abe, 2021).
Antitumor Activity
The compound's derivatives have shown promising results in antitumor activity. Jing et al. (2012) synthesized derivatives of 4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid and evaluated their antitumor activity against various cancer cells. Their findings suggest these derivatives could be optimized as lung cancer inhibitory agents, highlighting the compound's potential in oncological research (Jing et al., 2012).
Antifungal Activity
In addition to its antitumor applications, some derivatives have been evaluated for antifungal activity. Singh & Vedi (2014) synthesized novel triazolylindole derivatives of 4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid, showing promise as antifungal agents. This expands the compound's potential use in pharmaceuticals and agriculture (Singh & Vedi, 2014).
Green Chemistry Applications
The compound also has applications in green chemistry. Shen, Sun, & Lin (2013) reported a highly efficient method for producing isoindolinone derivatives using 4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid, showcasing an environmentally friendly approach to synthesizing complex molecules (Shen, Sun, & Lin, 2013).
Mechanism of Action
The mechanism of action of “4-((3-Formyl-1H-indol-1-yl)methyl)benzoic acid” would depend on its specific use. For instance, many imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-[(3-formylindol-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c19-11-14-10-18(16-4-2-1-3-15(14)16)9-12-5-7-13(8-6-12)17(20)21/h1-8,10-11H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUOMDPHFFMIAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C(=O)O)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3329329.png)
![(E)-1-Oxaspiro[2.3]hexane-5-carbonitrile](/img/structure/B3329331.png)
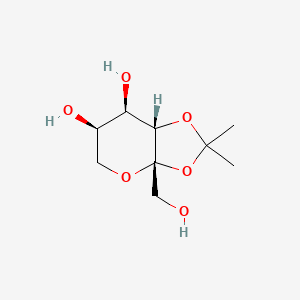
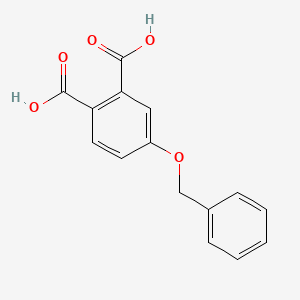
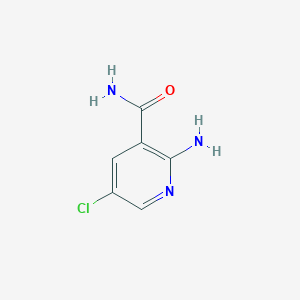
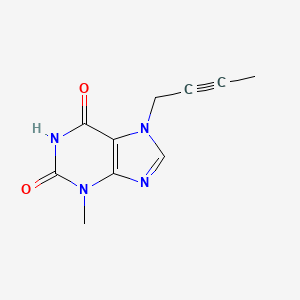

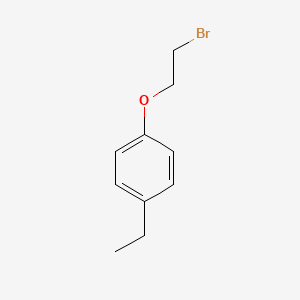
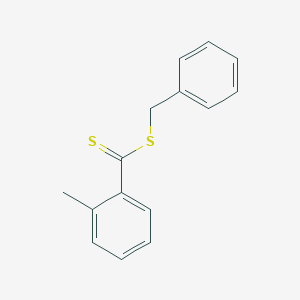
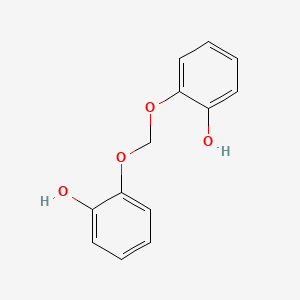
![3-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3329404.png)
